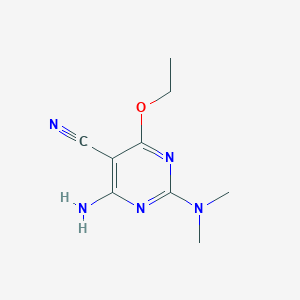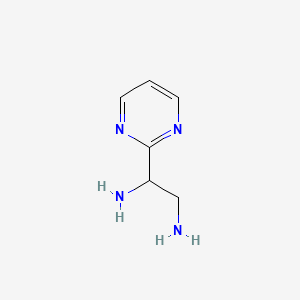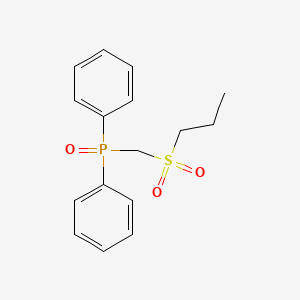
Diphenyl((propylsulfonyl)methyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl((propylsulfonyl)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H19O3PS.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl((propylsulfonyl)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Diphenyl((propylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields diphenylphosphine oxide, while reduction can produce diphenylphosphine .
Scientific Research Applications
Diphenyl((propylsulfonyl)methyl)phosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of diphenyl((propylsulfonyl)methyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its sulfonyl and phosphine oxide groups can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: An organophosphine with similar chemical properties but different substituents.
Diphenylphosphine oxide: A related compound with similar reactivity but lacking the propylsulfonyl group.
Uniqueness
Diphenyl((propylsulfonyl)methyl)phosphine oxide is unique due to its combination of sulfonyl and phosphine oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in catalysis and organic synthesis .
Properties
Molecular Formula |
C16H19O3PS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[phenyl(propylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19O3PS/c1-2-13-21(18,19)14-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
DWIZACBTEHBTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


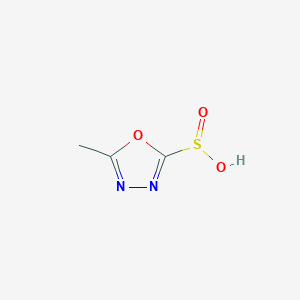

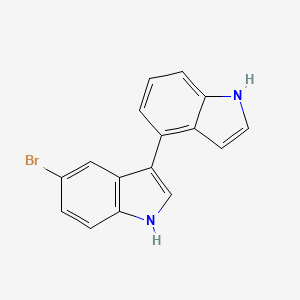

![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)
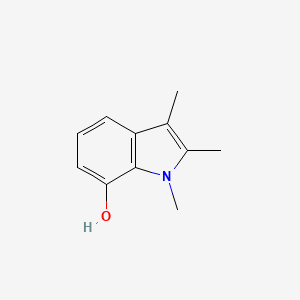
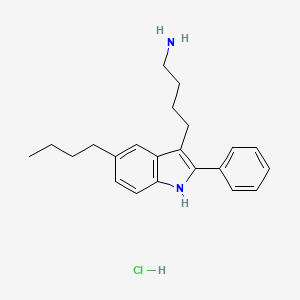
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
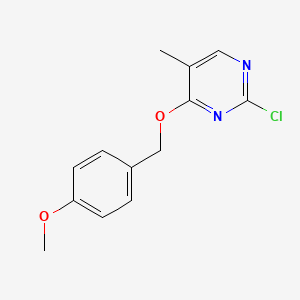
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)
